molecular formula C15H18N2O2S2 B6973026 2-ethyl-5-[(8-methyl-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-1,3-thiazole

2-ethyl-5-[(8-methyl-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-1,3-thiazole

Cat. No.: B6973026
M. Wt: 322.5 g/mol
InChI Key: PRZHHOXHDGBCJD-UHFFFAOYSA-N
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Description

2-ethyl-5-[(8-methyl-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-1,3-thiazole is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its unique structural features, which include an isoquinoline moiety and a sulfonyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-[(8-methyl-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-1,3-thiazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of an intermediate sulfonyl chloride, which is then reacted with a thiazole derivative under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-[(8-methyl-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-ethyl-5-[(8-methyl-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-ethyl-5-[(8-methyl-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-1,3-thiazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of cellular processes, making the compound effective as an antimicrobial or anticancer agent. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound may interfere with DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone: Another heterocyclic compound with similar structural features but different functional groups.

    2-(1-hydroxyethyl)benzimidazole: Shares the benzimidazole moiety but differs in its overall structure and functional groups.

    4-hydroxy-2-quinolones: These compounds have a similar heterocyclic structure and are known for their biological activities.

Uniqueness

What sets 2-ethyl-5-[(8-methyl-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-1,3-thiazole apart is its unique combination of the thiazole ring, isoquinoline moiety, and sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-ethyl-5-[(8-methyl-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-3-14-16-9-15(20-14)21(18,19)17-8-7-12-6-4-5-11(2)13(12)10-17/h4-6,9H,3,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZHHOXHDGBCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)S(=O)(=O)N2CCC3=CC=CC(=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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